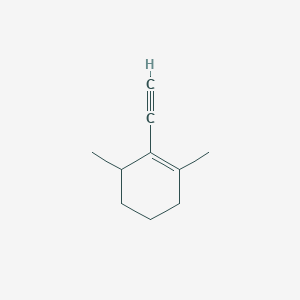
2-Ethynyl-1,3-dimethylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-1,3-dimethylcyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Organic Synthesis
2-Ethynyl-1,3-dimethylcyclohexene serves as an important building block in organic synthesis. Its alkyne functional group allows for various transformations, including:
- Hydrogenation : The compound can undergo hydrogenation to yield saturated derivatives.
- Cycloaddition Reactions : It participates in cycloaddition reactions, forming complex cyclic structures that are useful in pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving this compound
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Hydrogenation | 2-Methyl-1,3-dimethylcyclohexane | Catalytic hydrogenation |
| Diels-Alder Reaction | Cycloadducts | Heat or pressure conditions |
| Sonogashira Coupling | Aryl alkynes | Palladium-catalyzed conditions |
Medicinal Chemistry
Pharmaceutical Intermediates
Research has indicated that this compound can be utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance biological activity.
Case Study: Antiviral Activity
Recent studies have explored the antiviral properties of derivatives synthesized from this compound. One notable study demonstrated that modifications to the ethynyl group could enhance activity against specific viral strains, suggesting potential applications in antiviral drug development.
Material Science
Polymer Production
The compound is also relevant in the production of polymers and resins. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers Derived from this compound
| Polymer Type | Property Enhancement |
|---|---|
| Thermosetting Resins | Increased heat resistance |
| Elastomers | Improved flexibility |
| Coatings | Enhanced adhesion and durability |
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity. Its derivatives have been tested against various bacterial and fungal strains, demonstrating significant inhibition.
Table 3: Antimicrobial Efficacy of Derivatives
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 50 |
Photochemical Applications
Photobiological Mechanisms
The compound's ability to undergo photochemical reactions opens avenues for applications in photomedicine. Research indicates that exposure to light can lead to the generation of reactive intermediates with potential therapeutic effects.
Propiedades
Número CAS |
104258-29-9 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
2-ethynyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h1,8H,5-7H2,2-3H3 |
Clave InChI |
BYKDFYOANZALMC-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C#C)C |
SMILES canónico |
CC1CCCC(=C1C#C)C |
Sinónimos |
Cyclohexene, 1-ethynyl-2,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















